Tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate
Description
Tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate is a carbamate-protected piperidine derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a methyl substituent at the 3-position of the piperidine ring. The nitrogen atom of the piperidine is further substituted with a 4-fluorobenzyl group. This structural motif is common in medicinal chemistry, where the Boc group serves as a temporary protecting group for amines during multi-step syntheses. The 4-fluorobenzyl moiety may enhance lipophilicity and influence receptor binding, making the compound relevant in drug discovery, particularly for central nervous system (CNS) targets or protease inhibitors .
Properties
Molecular Formula |
C18H27FN2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl N-[[1-[(4-fluorophenyl)methyl]piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)20-11-15-5-4-10-21(13-15)12-14-6-8-16(19)9-7-14/h6-9,15H,4-5,10-13H2,1-3H3,(H,20,22) |
InChI Key |
HMZNFZNVNOGKPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of tert-butyl carbamate and 4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Fluorinated Aromatic Substituents
Example 1: tert-Butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate ()
- Structure : Features a biphenyl core with a nitro group and 4-fluorophenyl substituent.
- Synthesis : Synthesized via Suzuki-Miyaura coupling (96% yield), highlighting efficient cross-coupling methodologies.
- Key Differences : The absence of a piperidine ring reduces conformational flexibility compared to the target compound. The nitro group may confer electrophilic reactivity, enabling further functionalization.
Example 2: tert-Butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate ()
- Structure: Piperidine ring with a 4-aminophenyl group instead of 4-fluorobenzyl.
- Molecular Weight : 291.19 g/mol (lower than the target compound due to simpler substituents).
- Applications: The free amino group enables conjugation or further derivatization, as seen in HIV-1 inhibitor research .
Analogs with Extended Heterocyclic Systems
Example 3: Compound 19 ()
- Structure : Incorporates a bicyclic 8-azabicyclo[3.2.1]octane system and a pyrimido-oxazine moiety.
- Yield : 50%, indicating moderate synthetic efficiency.
Example 4: tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate ()
- Structure : Pyrimidine ring with methoxy and methylthio groups.
- Properties : Molecular weight 368.49 g/mol; storage at 2–8°C indicates sensitivity to degradation.
- Applications : Pyrimidine derivatives are often explored as kinase inhibitors or antiviral agents.
Analogs with Trifluoromethyl and Piperazine Groups
Example 5: tert-Butyl [(3S)-3-(ethoxymethyl)-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate ()
- Structure : Combines a cyclopentane core, trifluoromethylpyridinyl-piperazine, and ethoxymethyl groups.
- Synthesis : Multi-step process using HBTU coupling reagent and palladium catalysis.
- Trifluoromethyl Effect : Enhances metabolic stability and membrane permeability, common in CNS-targeted drugs.
Example 6: tert-Butyl [(1R,3S)-3-({4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl)carbonyl)-3-isopropylcyclopentyl]carbamate ()
- Structure : Hydroxypiperidine and trifluoromethylphenyl groups.
- Synthesis : Uses PPh3-based coupling, differing from the target compound’s synthetic route.
Analogs with Thiazolidinedione and Biphenyl Moieties
Example 7: (R,Z)-tert-Butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate ()
- Structure : Thiazolidinedione group linked to a biphenyl system.
- Applications : Thiazolidinediones are associated with antidiabetic activity (e.g., PPAR-γ agonists), suggesting divergent therapeutic applications compared to the target compound.
Comparative Data Table
*Estimated based on structural formula.
Key Findings and Insights
- Synthetic Efficiency : Yields vary widely (50–96%), with Suzuki couplings (e.g., ) offering superior efficiency compared to multi-step bicyclic syntheses.
- Structural Flexibility : Piperidine-based analogs exhibit greater conformational adaptability than biphenyl or bicyclic systems, influencing receptor binding kinetics.
Biological Activity
Tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate (CAS Number: 1387868-13-4) is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and cancer research. This article delves into its biological activity, synthesizing findings from various studies, including case studies and research results.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇FN₂O₂ |
| Molecular Weight | 322.4 g/mol |
| CAS Number | 1387868-13-4 |
The compound's biological effects are primarily attributed to its interactions with various neurotransmitter systems and cellular pathways. It has been shown to inhibit key enzymes involved in neurodegenerative processes, particularly:
- Acetylcholinesterase Inhibition : This compound acts as an inhibitor of acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. Increased levels of acetylcholine can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
- β-Secretase Inhibition : The compound has also been reported to inhibit β-secretase activity, which is involved in the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease. In vitro studies indicate that it can reduce amyloid aggregation significantly .
Case Studies and Research Findings
- Astrocytic Protection : In a study examining the protective effects against amyloid-beta toxicity in astrocytes, the compound demonstrated a significant increase in cell viability when co-administered with amyloid-beta peptides. This suggests its potential role as a neuroprotective agent .
- In Vivo Models : Research involving scopolamine-induced oxidative stress models indicated that while the compound exhibited some protective effects, its efficacy was less pronounced compared to established treatments like galantamine. This highlights the need for further optimization of its bioavailability and delivery methods to enhance therapeutic outcomes .
- Cytotoxicity Assessments : The compound showed no significant cytotoxic effects at concentrations up to 100 µM in astrocyte cultures, indicating a favorable safety profile for potential therapeutic applications .
Antimicrobial Activity
In addition to its neuroprotective properties, this compound has been explored for antimicrobial activity. Preliminary studies suggest that it possesses selective antimicrobial properties against certain bacterial strains while exhibiting minimal toxicity towards mammalian cells .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with other related compounds was conducted:
| Compound Name | Acetylcholinesterase Inhibition | β-Secretase Inhibition | Cytotoxicity (100 µM) |
|---|---|---|---|
| This compound | Moderate | Significant | None |
| Galantamine | High | Low | None |
| Other Piperidine Derivatives | Variable | Variable | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
